molecular formula C19H14FN5 B11971069 2-amino-1-[2-(4-fluorophenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile

2-amino-1-[2-(4-fluorophenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile

Cat. No.: B11971069
M. Wt: 331.3 g/mol
InChI Key: MLRFWAUKRGIPTK-UHFFFAOYSA-N
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Description

2-amino-1-[2-(4-fluorophenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse pharmacological properties. This particular compound is characterized by the presence of an amino group, a fluorophenyl group, and a pyrroloquinoxaline core, making it a unique and potentially valuable molecule for various scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-[2-(4-fluorophenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrroloquinoxaline Core: The initial step involves the condensation of o-phenylenediamine with a suitable diketone to form the quinoxaline ring. This reaction is usually carried out under acidic conditions.

    Introduction of the Fluorophenyl Group: The next step involves the introduction of the fluorophenyl group through a nucleophilic substitution reaction. This can be achieved using a fluorobenzene derivative and a suitable base.

    Formation of the Amino Group: The amino group is introduced through a reductive amination reaction, where an amine is reacted with an aldehyde or ketone in the presence of a reducing agent.

    Formation of the Carbonitrile Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-amino-1-[2-(4-fluorophenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-amino-1-[2-(4-fluorophenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-amino-1-[2-(4-fluorophenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to various biological effects. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-1-[2-(4-chlorophenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile
  • 2-amino-1-[2-(4-methylphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile
  • 2-amino-1-[2-(4-bromophenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile

Uniqueness

The presence of the fluorophenyl group in 2-amino-1-[2-(4-fluorophenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile imparts unique properties, such as increased lipophilicity and enhanced binding affinity to certain molecular targets. This makes the compound particularly valuable for drug discovery and development .

Properties

Molecular Formula

C19H14FN5

Molecular Weight

331.3 g/mol

IUPAC Name

2-amino-1-[2-(4-fluorophenyl)ethyl]pyrrolo[3,2-b]quinoxaline-3-carbonitrile

InChI

InChI=1S/C19H14FN5/c20-13-7-5-12(6-8-13)9-10-25-18(22)14(11-21)17-19(25)24-16-4-2-1-3-15(16)23-17/h1-8H,9-10,22H2

InChI Key

MLRFWAUKRGIPTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3C(=C(N(C3=N2)CCC4=CC=C(C=C4)F)N)C#N

Origin of Product

United States

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